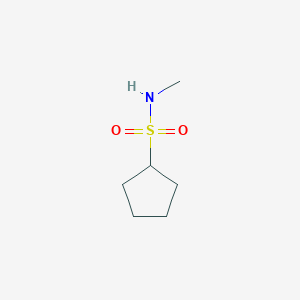
N-methylcyclopentanesulfonamide
説明
N-Methylcyclopentanesulfonamide is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 . It is a type of sulfonamide, a group of compounds known for their extensive biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Principal Coordinates Analysis (PCooA), Kruskal multidimensional scaling, Sammon mapping, and t-SNE . These techniques can help in understanding the complexities of the molecular activity space .Physical And Chemical Properties Analysis
This compound has a density of 1.18±0.1 g/cm3 and a boiling point of 258.9±23.0 °C . It is a powder in physical form . The analysis of physical and chemical properties can be performed using various methods such as hardness, topography, and hydrophilicity measurements .科学的研究の応用
Environmental and Health Impact Studies
Perfluorooctanesulfonamides in Food : Research by Tittlemier, Pepper, and Edwards (2006) analyzed perfluorooctanesulfonamides, which are likely breakdown products or manufacturing residuals associated with perfluorooctylsulfonyl phosphate esters. These esters have been incorporated into coatings for paper and paperboard used in food packaging, including N-methylperfluorooctanesulfonamide. The study suggests that Canadians are exposed to approximately 73 ng/person/day of perfluorooctanesulfonamides from food sources (Tittlemier et al., 2006).
Fluorochemicals in Human Blood : Olsen et al. (2005) conducted a study to evaluate the change in human blood concentration of perfluorooctanesulfonate (PFOS) and other fluorochemicals, including N-methyl perfluorooctanesulfonamidoacetate. The study found significant increases in serum concentrations of these compounds between 1974 and 1989 (Olsen et al., 2005).
Chemical Synthesis and Pharmaceutical Applications
Synthesis of Benzonitriles : Anbarasan, Neumann, and Beller (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for synthesizing various benzonitriles. This method demonstrates the application of similar compounds in the efficient synthesis of pharmaceutical intermediates (Anbarasan et al., 2011).
Anticancer, Antimicrobial, and Anti-tuberculosis Agents : Debbabi et al. (2020) synthesized a series of heterocyclic N-ethyl-N-methylbenzenesulfonamide derivatives to study their biological activities. These derivatives showed promise as anticancer, antimicrobial, and anti-tuberculosis agents, demonstrating the potential of N-methylcyclopentanesulfonamide-related compounds in medicinal chemistry (Debbabi et al., 2020).
Environmental Monitoring and Analysis
- Micropollutants in Lake Catchment : Moschet et al. (2013) conducted a study on polar organic micropollutants in the international catchment of Lake Constance. They identified perfluorooctanesulfonamides, including N-methyl derivatives, as prominent findings, highlighting the role of these compounds in environmental monitoring and analysis (Moschet et al., 2013).
Radiolabeling and Imaging Techniques
- Radiolabeling for PET Imaging : Schou et al. (2013) studied the radiolabeling of the cannabinoid receptor agonist AZD1940 with carbon-11, which included N-(2-tert-butyl-1-((4,4-difluorocyclohexyl)methyl)-1H-benzo[d]imidazol-5-yl)ethanesulfonamide. This research illustrates the application of this compound derivatives in advanced imaging techniques like positron emission tomography (PET) (Schou et al., 2013).
Safety and Hazards
特性
IUPAC Name |
N-methylcyclopentanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7-10(8,9)6-4-2-3-5-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMDNSFHECTHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303580 | |
| Record name | N-Methylcyclopentanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401583-58-2 | |
| Record name | N-Methylcyclopentanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401583-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylcyclopentanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




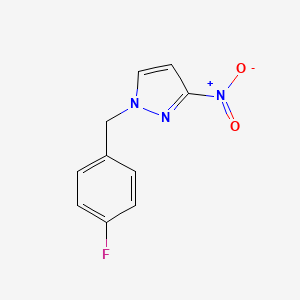
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)
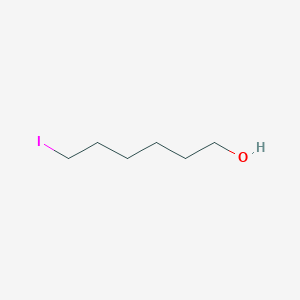
![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)
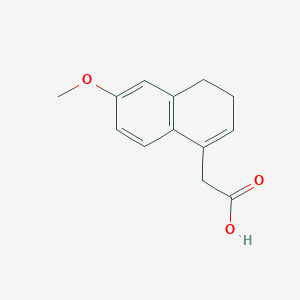

![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)
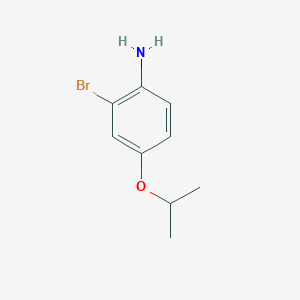
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)

![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)
![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)